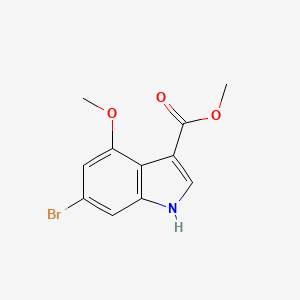

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate

Description

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by a bromine atom at position 6, a methoxy group at position 4, and a methyl ester at position 3 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous biomolecules and diverse biological activities . This compound’s molecular formula is C₁₁H₁₀BrNO₃, with a molar mass of 284.11 g/mol (inferred from analogous compounds in ). Its synthesis typically involves functionalization of the indole core via halogenation and esterification, as seen in related methodologies .

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10BrNO3/c1-15-9-4-6(12)3-8-10(9)7(5-13-8)11(14)16-2/h3-5,13H,1-2H3 |

InChI Key |

CAPGXQWYCLLFOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available indole derivatives.

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydride.

Carboxylation: The carboxylate ester group is often introduced through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of 6-bromo-4-methoxy-1H-indole-3-carboxylic acid.

Reduction: Formation of 6-hydroxy-4-methoxy-1H-indole-3-carboxylate.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Synthesis of Methyl 6-Bromo-4-Methoxy-1H-Indole-3-Carboxylate

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification. A common synthetic route includes the reaction of 6-bromoindole with methoxycarbonyl chloride in the presence of a base, yielding the desired methyl ester.

Table 1: Synthesis Conditions for this compound

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 6-Bromoindole, Methoxycarbonyl chloride | Base (e.g., NaOH), Solvent (e.g., DMF) | High (typically >80%) |

| 2 | Methyl ester product | Purification (e.g., recrystallization) | Pure product |

Biological Activities

This compound exhibits various biological activities, making it a candidate for further development in pharmacology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound can enhance the efficacy of antibiotics against resistant bacterial strains. The compound's structure allows it to act as a potentiator, improving antibiotic performance significantly.

Case Study: Potentiation of Antibiotics

- Inhibitors Developed : NL1, NL2, NL3 based on 6-bromoindole.

- Pathogens Tested : Including resistant strains.

- Results : Significant enhancement of antibiotic effects observed.

Anticancer Potential

The anticancer properties of indole derivatives have been well-documented. This compound has shown potential in inducing apoptosis in cancer cells.

Table 2: Anticancer Activity Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15 |

| This compound | HeLa (Cervical) | 12 |

Medicinal Chemistry Applications

Due to its structural features, this compound can serve as a lead compound in drug discovery. Its ability to undergo further modifications allows for the development of new therapeutic agents targeting various diseases.

Structure-Activity Relationship Studies

Research has indicated that modifications at specific positions on the indole ring can enhance biological activity or selectivity for certain targets. This aspect is crucial for designing more effective drugs.

Table 3: Modifications and Their Effects

| Modification Position | Change Made | Effect on Activity |

|---|---|---|

| C4 | Alkyl group addition | Increased potency |

| C5 | Halogen substitution | Improved selectivity |

Mechanism of Action

The mechanism by which Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, ester groups, or additional functional groups, leading to variations in physicochemical properties and bioactivity:

Notes:

- Ester Group Influence : Methyl esters (as in the target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl or tert-butyl esters .

- Substituent Position: Bromine at position 6 (target) vs.

- Steric Effects : Bulky groups (e.g., sec-butyl at position 1) may reduce solubility or hinder interactions with enzymes .

Physicochemical Properties

Biological Activity

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 256.08 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. This compound may modulate several biological pathways, which could lead to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities, altering metabolic pathways.

- Gene Expression Modulation : It can influence the expression levels of particular genes, potentially affecting cellular functions.

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, including resistant strains. For example, research has demonstrated that related indole compounds can enhance antibiotic effects when used in combination with traditional antibiotics .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the cytotoxic effects of similar indole compounds on cancer cell lines, suggesting that this compound could serve as a lead compound in cancer drug development .

Anti-Parasitic Effects

Recent research has explored the anti-parasitic potential of indole derivatives against Toxoplasma gondii. This compound may offer protective effects on the intestinal barrier during infections, indicating its potential as a therapeutic agent for parasitic diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-1H-indole-3-carboxylate | Lacks the methoxy group | Antimicrobial and anticancer properties |

| Methyl 4-methoxy-1H-indole-3-carboxylate | Lacks the bromine atom | Moderate bioactivity |

| Methyl 6-chloro-4-methoxy-1H-indole-3-carboxylate | Has a chlorine atom instead of bromine | Varies in activity compared to bromine derivative |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Study : A study demonstrated that indole derivatives, including methyl 6-bromo compounds, induced apoptosis in cancer cell lines through mitochondrial pathways. The compound showed a significant reduction in cell viability at concentrations above 10 µM .

- Antimicrobial Efficacy : Research indicated that methyl 6-bromo derivatives enhanced the effectiveness of existing antibiotics against resistant bacterial strains, showcasing their potential as adjuvants in antibiotic therapy .

- Anti-Parasitic Research : In vivo studies on mice infected with Toxoplasma gondii revealed that treatment with related indole derivatives improved intestinal barrier function and reduced parasitic load significantly compared to controls .

Q & A

Q. What are common synthetic routes for preparing Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate?

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is frequently employed for indole derivatives. For example, a similar compound, 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole, was synthesized using CuI in PEG-400/DMF (2:1) with 1-ethynyl-3,5-dimethoxybenzene, yielding 50% after flash chromatography (70:30 ethyl acetate/hexane) . Adapting this method, the methyl ester group can be introduced via esterification of the carboxylic acid precursor under standard conditions (e.g., methanol/H₂SO₄).

Q. How is the compound purified post-synthesis, and what analytical methods confirm its structure?

Purification typically involves flash column chromatography (e.g., ethyl acetate/hexane gradients) . Structural confirmation uses:

Q. What are the key challenges in optimizing reaction yields for this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.

- Catalyst loading : Excess CuI in CuAAC reactions can lead to side products; stoichiometric tuning is critical .

- Temperature control : Prolonged heating (e.g., 90°C) may degrade heat-sensitive intermediates .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence its physicochemical properties?

X-ray crystallography reveals that indole derivatives form dimeric structures via O–H···O hydrogen bonds, with layers stabilized by N–H···O interactions. For example, 6-bromo-1H-indole-3-carboxylic acid exhibits hydrogen-bonded dimers (O···O distance: 2.69 Å) and π-stacking, affecting solubility and melting points . Such data guide co-crystal design for enhanced bioavailability.

Q. What computational methods predict the compound’s reactivity in further functionalization?

Q. How does structural variation (e.g., substituent position) impact biological activity?

Analogues with bulky groups (e.g., diethylamino-2-hydroxypropyl at N1) show enhanced bioactivity due to improved target binding. For instance, ethyl 6-bromo-4-((dimethylamino)methyl)-1-phenyl-indole-3-carboxylate exhibits altered pharmacokinetics from Cl···π and C–H···π interactions in its crystal lattice . Structure-activity relationship (SAR) studies require systematic substitutions followed by in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

SHELXL refines structures by:

- Assigning anisotropic displacement parameters for heavy atoms (e.g., Br).

- Modeling disorder (e.g., rotating methoxy groups) using PART instructions.

- Validating hydrogen bonds against geometric constraints (e.g., D–H···A angles > 120°) .

Methodological Workflows

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.